

# Independent Verification of B026's IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the IC50 values for the p300/CBP histone acetyltransferase (HAT) inhibitor, **B026**. While independent verification of its IC50 values is not available in the reviewed literature, this document presents the originally published data alongside that of other known p300/CBP inhibitors, A-485 and CCS1477, to offer a comparative context.

# Comparative Analysis of p300/CBP Inhibitor IC50 Values

The potency of **B026**, as reported in the primary literature, is presented below in comparison to other selective p300/CBP inhibitors. It is important to note that the IC50 values for **B026** have been sourced from the original publication by Yang et al. (2020) and have not been independently verified in other peer-reviewed studies found to date.[1][2][3][4][5] The data for the alternative compounds, A-485 and CCS1477, are included to provide a broader perspective on the potency of inhibitors targeting the p300/CBP histone acetyltransferases.



| Compound | Target   | IC50 (nM)       | Reference       |
|----------|----------|-----------------|-----------------|
| B026     | p300     | 1.8             | [1][2][3][4][5] |
| СВР      | 9.5      | [1][2][3][4][5] |                 |
| A-485    | p300     | 9.8             | [6][7][8]       |
| СВР      | 2.6      | [6][7][8]       |                 |
| CCS1477  | p300     | 1.3 (Kd)        | [9][10][11]     |
| СВР      | 1.7 (Kd) | [9][10][11]     |                 |

Note: The values for CCS1477 are presented as dissociation constants (Kd), which are indicative of binding affinity.

## Understanding the p300/CBP Signaling Pathway

The p300/CBP proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression. They possess histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and the initiation of transcription. The inhibition of p300/CBP HAT activity by small molecules like **B026** can thus modulate the expression of genes involved in cell proliferation and survival, making them attractive targets for cancer therapy.





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Caption: p300/CBP Signaling Pathway and Inhibition by B026.

# Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay for IC50 Determination

The following protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the in vitro potency of enzyme inhibitors. This protocol is a representative methodology that could be employed for the independent verification of **B026**'s IC50 values.

#### Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 peptide (biotinylated)
- Acetyl-Coenzyme A (Acetyl-CoA)
- TR-FRET donor (e.g., Europium-labeled anti-acetylated lysine antibody)
- TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)

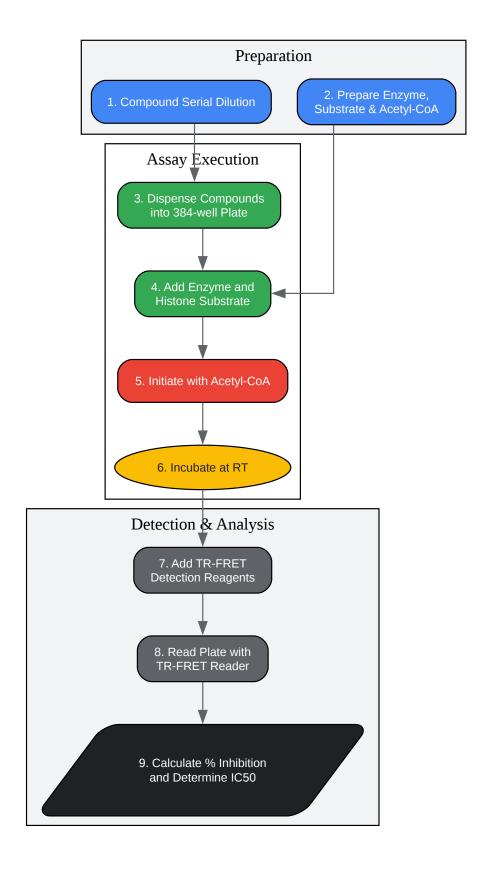


- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
- B026 and other control compounds
- 384-well low-volume microplates
- TR-FRET compatible microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of B026 and control compounds in DMSO.
   Further dilute the compounds in assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Prepare a solution of the p300 or CBP enzyme and the biotinylated histone H3 peptide in the assay buffer.
- Reaction Initiation: In a 384-well plate, add the diluted compounds, followed by the enzyme/substrate mixture. Initiate the enzymatic reaction by adding Acetyl-CoA.
- Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), allowing for the enzymatic acetylation of the histone peptide.
- Detection: Stop the reaction and add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor). Incubate in the dark to allow for binding.
- Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths (donor and acceptor).
- Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a fourparameter logistic equation.





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Caption: Experimental Workflow for IC50 Determination using TR-FRET.



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- To cite this document: BenchChem. [Independent Verification of B026's IC50 Values: A
  Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15142409#independent-verification-of-b026-s-ic50-values]

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